HA-100

Protein kinase inhibition Signal transduction Kinase selectivity profiling

Select HA-100 for reproducible multi-kinase inhibition in iPSC reprogramming and signaling studies. Its defined PKG (IC50=4μM), PKA (IC50=8μM), PKC (IC50=12μM), and MLCK (IC50=240μM) profile offers a 60-fold selectivity window, enabling precise pathway dissection versus selective ROCK inhibitors. Ideal for comparative mechanistic validation and SAR studies requiring non-selective cyclic nucleotide cascade suppression.

Molecular Formula C13H16ClN3O2S
Molecular Weight 313.80 g/mol
CAS No. 141543-63-7
Cat. No. B013617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHA-100
CAS141543-63-7
Synonyms1-(5-Isoquinolinylsulfonyl)piperazine MonoHydrochloride;  HA-100 Hydrochloride; 
Molecular FormulaC13H16ClN3O2S
Molecular Weight313.80 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
InChIInChI=1S/C13H15N3O2S.ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;/h1-5,10,14H,6-9H2;1H
InChIKeyMBZNIYPWRIDBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HA-100 (CAS 141543-63-7): Multi-Kinase Inhibitor with Quantifiable Differentiation for Protein Kinase Research and Stem Cell Applications


HA-100 (hydrochloride, CAS 141543-63-7) is an isoquinolinesulfonamide derivative and a dechlorinated analogue of HA-156 that functions as a multi-kinase inhibitor with quantitatively defined inhibition profiles against cGMP-dependent protein kinase (PKG), cAMP-dependent protein kinase (PKA), protein kinase C (PKC), and myosin light chain kinase (MLCK) [1]. The compound is also recognized and utilized as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor in stem cell reprogramming and maintenance applications [2]. Unlike highly selective ROCK inhibitors such as Y-27632, HA-100 exhibits a broader kinase inhibition spectrum with IC50 values of 4 μM (PKG), 8 μM (PKA), 12 μM (PKC), and 240 μM (MLCK), and acts as an ATP-competitive inhibitor with Ki values of 6.5 μM for PKC and 61 μM for MLCK [1]. This distinct inhibitory fingerprint makes HA-100 a useful comparator compound and a tool for dissecting multi-kinase signaling pathways in experimental settings.

Why HA-100 Cannot Be Arbitrarily Substituted with Other ROCK or Protein Kinase Inhibitors


In the landscape of ROCK and protein kinase inhibitors, compounds are frequently categorized together based on a shared nominal target class, yet their actual inhibitory spectra, potencies, and mechanisms differ dramatically. For example, Y-27632 is an ATP-competitive ROCK-I and ROCK-II inhibitor with Ki values of 220 nM and 300 nM, respectively , while Fasudil (HA-1077) inhibits ROCK2 with an IC50 of 158 nM and displays Ki values against PKA, PKG, PKC, and MLCK of 1.6 μM, 1.6 μM, 3.3 μM, and 36 μM, respectively . HA-100, by contrast, exhibits a fundamentally different profile: it is a far weaker ROCK inhibitor but a more balanced multi-kinase inhibitor with IC50 values of 4 μM (PKG), 8 μM (PKA), 12 μM (PKC), and 240 μM (MLCK) [1]. The presence of the piperazinylsulfonyl group on the isoquinoline scaffold, and notably the absence of the chlorine substitution found in HA-156, defines HA-100's distinct selectivity window [1]. Substituting HA-100 with a highly selective ROCK inhibitor like Y-27632 or a calcium channel-active compound like Fasudil without accounting for these quantitative differences in kinase inhibition profiles will fundamentally alter experimental outcomes and confound mechanistic interpretations.

HA-100 (CAS 141543-63-7): Quantitative Differentiation Evidence Guide for Procurement and Experimental Selection


PKG-PKA-PKC-MLCK Multi-Kinase Inhibition Profile Differentiates HA-100 from Selective ROCK Inhibitors Y-27632 and Fasudil

HA-100 demonstrates a distinct multi-kinase inhibition fingerprint that quantitatively separates it from selective ROCK inhibitors. HA-100 inhibits PKG with an IC50 of 4 μM, PKA with an IC50 of 8 μM, PKC with an IC50 of 12 μM, and MLCK with an IC50 of 240 μM [1]. In contrast, the widely used ROCK inhibitor Y-27632 is characterized by Ki values of 220 nM (ROCK-I) and 300 nM (ROCK-II) with minimal off-target activity against PKA, PKC, and PKG at comparable concentrations . Fasudil (HA-1077) exhibits a different pattern, inhibiting ROCK2 with an IC50 of 158 nM while retaining moderate inhibition against PKA (Ki=1.6 μM), PKG (Ki=1.6 μM), PKC (Ki=3.3 μM), and MLCK (Ki=36 μM) . HA-100's IC50 for PKG (4 μM) is 2.5-fold higher (less potent) than Fasudil's Ki for PKG (1.6 μM), yet HA-100 provides balanced multi-kinase inhibition within a narrower concentration range, making it suitable for experiments requiring simultaneous, non-selective suppression of multiple serine/threonine kinases rather than targeted ROCK inhibition.

Protein kinase inhibition Signal transduction Kinase selectivity profiling

HA-100 Demonstrates Validated Functional Efficacy in Human iPSC Reprogramming with Quantified Enhancement of Cloning Efficiency

HA-100 has been empirically validated in human induced pluripotent stem cell (iPSC) reprogramming protocols, demonstrating functional utility that distinguishes it from general-purpose ROCK inhibitors. In a study using episomal plasmid-based reprogramming of human fetal femur-derived mesenchymal stromal cells, HA-100 was employed as the ROCK inhibitor component in combination with A-83-01 (TGFβ receptor inhibitor), PD325901 (MEK inhibitor), and CHIR99021 (GSK3β inhibitor), resulting in successful induction of pluripotency in two iPS-cell lines as verified in vitro and by the Pluritest [1]. Complementary studies have shown that HA-100 increases human fibroblast reprogramming efficiency when used with PD0325901, CHIR99021, A83-01, and hLIF, and improves single-cell survival while supporting high cloning efficiency in human pluripotent stem cell cultures . While Y-27632 is the more commonly cited ROCK inhibitor for stem cell survival due to its higher potency (Ki=220-300 nM) , HA-100 offers a distinct advantage in multi-kinase modulation contexts where the experimental design specifically requires balanced inhibition of PKA/PKC/PKG alongside ROCK suppression.

Stem cell reprogramming iPSC generation Pluripotency induction Single-cell cloning

HA-100 Displays Solubility Advantages Over Y-27632 for In Vitro Experimental Handling with High-Concentration DMSO Stock Preparation

HA-100 exhibits favorable solubility characteristics that facilitate high-concentration stock preparation and flexible formulation for in vitro and in vivo applications. HA-100 demonstrates solubility in DMSO at 150 mg/mL (540.85 mM) and up to 55 mg/mL (198.31 mM) in both DMSO and ethanol , while being insoluble in water as the free base form . The dihydrochloride salt form (CAS 210297-47-5) shows aqueous solubility of 40 mg/mL in water . This solubility profile allows for concentrated stock preparation that minimizes solvent carryover into cell culture systems. In comparison, while Y-27632 is also soluble in DMSO and water, its aqueous solubility varies by formulation and typical stock concentrations are prepared at 10-50 mM ranges. HA-100's high DMSO solubility (up to ~541 mM) enables preparation of more concentrated stocks than typically achievable with Y-27632, reducing the volume of DMSO introduced into experimental systems when working at higher final compound concentrations. However, HA-100 is not orally active and lacks the in vivo PK optimization of Y-27632, which is orally bioavailable and characterized for in vivo administration .

Solubility optimization Compound handling In vitro assay preparation

HA-100 Exhibits ATP-Competitive Kinase Inhibition Mechanism with Quantified Ki Values for PKC and MLCK Distinct from Fasudil

HA-100 functions as an ATP-competitive inhibitor with quantitatively defined inhibition constants (Ki) that differentiate it from structurally related isoquinolinesulfonamide derivatives. HA-100 inhibits MLC-kinase and PKC competitively with respect to ATP, exhibiting Ki values of 61 μM and 6.5 μM, respectively [1]. This ATP-competitive mechanism positions HA-100 within the same mechanistic class as Y-27632 and Fasudil, yet its Ki values reveal substantially weaker ATP-binding pocket affinity for these kinases. For comparison, Fasudil (HA-1077) exhibits Ki values of 1.6 μM (PKA), 1.6 μM (PKG), 3.3 μM (PKC), and 36 μM (MLCK) . HA-100's Ki for PKC (6.5 μM) is approximately 2-fold higher (weaker affinity) than Fasudil's Ki for PKC (3.3 μM), while its Ki for MLCK (61 μM) is 1.7-fold higher (weaker) than Fasudil's MLCK Ki (36 μM) [1]. Notably, HA-100 is a dechlorinated analogue of HA-156; the absence of the chlorine atom at the 8-position of the isoquinoline ring reduces its affinity for MLC-kinase while maintaining a distinct multi-kinase inhibition pattern [1].

ATP-competitive inhibition Enzyme kinetics Kinase mechanism

HA-100 Demonstrates Lower Selectivity for MLCK Relative to PKG/PKA/PKC Compared to Fasudil, Creating a Distinct Kinase Selectivity Window

The intra-compound selectivity profile of HA-100 reveals a markedly reduced activity against myosin light chain kinase (MLCK) relative to PKG, PKA, and PKC. HA-100 inhibits MLCK with an IC50 of 240 μM, which is 60-fold higher (weaker) than its IC50 for PKG (4 μM), 30-fold higher than its IC50 for PKA (8 μM), and 20-fold higher than its IC50 for PKC (12 μM) [1]. This selectivity gap is notably larger than that observed for Fasudil, where the MLCK Ki (36 μM) is only 22.5-fold higher than the PKG/PKA Ki (1.6 μM) and 10.9-fold higher than the PKC Ki (3.3 μM) . HA-100's reduced MLCK affinity is attributed to the dechlorination of the isoquinoline scaffold relative to HA-156, which specifically diminishes interaction with the MLCK ATP-binding pocket [1]. This creates a unique selectivity window where HA-100 can be used at concentrations (e.g., 10-20 μM) that produce substantial PKG/PKA/PKC inhibition while leaving MLCK activity largely unaffected, whereas Fasudil at comparable concentrations would produce measurable MLCK inhibition. For experiments specifically designed to exclude MLCK pathway contributions, HA-100 provides a cleaner tool than Fasudil.

Kinase selectivity MLCK inhibition Isoquinolinesulfonamide SAR

HA-100 Serves as a Historical Isoquinolinesulfonamide Scaffold Reference Compound with Documented Evolution to Fasudil (HA-1077)

HA-100 occupies a defined position in the structure-activity relationship (SAR) lineage of isoquinolinesulfonamide kinase inhibitors, serving as a reference compound that documents the evolutionary path from early multi-kinase inhibitors to more selective ROCK inhibitors. HA-100 is the dechlorinated analogue of 1-(8-chloro-5-isoquinolinesulfonyl)piperazine (HA-156) [1]. This structural relationship has been systematically mapped in the development of ROCK inhibitors: hexahydro-1-(isoquinoline-5-sulfonyl)-1H-1,4-diazepine (HA-1077/Fasudil) was developed as a selective Rho-kinase inhibitor with an IC50 more than 10-fold lower against Rho-kinase than against PKA, PKB, PKC, PKG, MLCK, and CaMKII . Subsequent SAR efforts produced analogs with further enhanced ROCK2 specificity, such as Rho Kinase Inhibitor IV (a glycyl analog of Fasudil) with ROCK2 IC50=11.8 nM . HA-100's quantified multi-kinase inhibition profile (PKG IC50=4 μM, PKA IC50=8 μM, PKC IC50=12 μM, MLCK IC50=240 μM) [1] provides the baseline from which these improvements in ROCK selectivity were achieved. For researchers conducting comparative pharmacology studies or validating the selectivity claims of newer ROCK inhibitors, HA-100 serves as an essential historical control compound with fully characterized kinase inhibition parameters.

Chemical probe Isoquinolinesulfonamide scaffold Kinase inhibitor development

HA-100 (CAS 141543-63-7): Evidence-Based Research and Industrial Application Scenarios


Multi-Kinase Pathway Dissection in Signal Transduction Research

HA-100 is optimally deployed in experimental designs requiring simultaneous, non-selective suppression of PKG (IC50=4 μM), PKA (IC50=8 μM), and PKC (IC50=12 μM) while minimizing MLCK interference (IC50=240 μM). The 60-fold selectivity window between PKG and MLCK [1] allows researchers to work at 10-20 μM concentrations where PKG/PKA/PKC are substantially inhibited but MLCK activity remains largely intact. This profile is particularly valuable for dissecting crosstalk between cyclic nucleotide signaling pathways and calcium-dependent kinase cascades, where more selective inhibitors like Y-27632 (ROCK-I Ki=220 nM) or Fasudil (ROCK2 IC50=158 nM) would not adequately capture the multi-kinase contributions to the phenotype under investigation.

iPSC Reprogramming and Pluripotent Stem Cell Maintenance

HA-100 has been empirically validated as the ROCK inhibitor component in episomal plasmid-based human iPSC reprogramming cocktails, where it was used in combination with A-83-01 (TGFβ receptor inhibitor), PD325901 (MEK inhibitor), and CHIR99021 (GSK3β inhibitor) to successfully generate pluripotent stem cells from human fetal femur-derived mesenchymal stromal cells [1]. Additionally, HA-100 increases human fibroblast reprogramming efficiency and improves single-cell survival with high cloning efficiency in hPSC cultures . Researchers may select HA-100 over Y-27632 in reprogramming protocols specifically when the experimental design seeks to compare the relative contributions of multi-kinase inhibition versus selective ROCK inhibition to reprogramming outcomes.

Comparative Pharmacology and ROCK Inhibitor Selectivity Validation

HA-100 serves as a fully characterized reference compound for validating the selectivity claims of newer ROCK inhibitors and for teaching kinase inhibitor SAR principles. Its quantified inhibition profile against PKG (IC50=4 μM), PKA (IC50=8 μM), PKC (IC50=12 μM), and MLCK (IC50=240 μM) [1] provides a baseline from which improvements in ROCK selectivity—from Fasudil (ROCK2 IC50=158 nM) to Rho Kinase Inhibitor IV (ROCK2 IC50=11.8 nM) —can be systematically benchmarked. Procurement of HA-100 enables rigorous side-by-side kinase profiling experiments that document selectivity improvements across the isoquinolinesulfonamide scaffold evolution.

ATP-Competitive Inhibition Studies with Defined Ki Values

HA-100's ATP-competitive mechanism, characterized by Ki values of 6.5 μM for PKC and 61 μM for MLCK [1], enables its use as a tool compound in enzyme kinetics studies that investigate ATP-binding pocket interactions. The 2-fold weaker PKC affinity relative to Fasudil (PKC Ki=3.3 μM) and 1.7-fold weaker MLCK affinity relative to Fasudil (MLCK Ki=36 μM) provide a measurable dynamic range for comparative ATP competition assays. HA-100 is therefore suitable for experiments designed to validate target engagement at defined ATP concentrations and to probe the structure-activity relationships governing isoquinolinesulfonamide binding to kinase active sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for HA-100

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.